2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of benzodioxole, methoxyphenyl, triazole, and acetamide groups
Preparation Methods
The synthesis of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a methoxy group, often using methanol and an acid catalyst.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Sulfanyl Group:
Formation of the Acetamide Group: This step involves the reaction of an amine with acetic anhydride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds:
Similar Compounds: Compounds like 1-benzo[1,3]dioxol-5-yl-indoles and benzimidazole derivatives share structural similarities and are also studied for their anticancer properties.
Uniqueness: The presence of the benzodioxole and triazole rings in 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE provides unique electronic and steric properties that can enhance its biological activity compared to other compounds.
Properties
Molecular Formula |
C19H18N4O5S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N4O5S/c1-25-13-4-2-12(3-5-13)23-18(21-22-19(23)29-10-17(20)24)9-26-14-6-7-15-16(8-14)28-11-27-15/h2-8H,9-11H2,1H3,(H2,20,24) |
InChI Key |
BKOWQGNOKYQJJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.